(R)-4-(Dimethylamino)-3-hydroxybutanoic Acid
Beschreibung
Eigenschaften
IUPAC Name |
(3R)-4-(dimethylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7(2)4-5(8)3-6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDDNODAJKZARA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183465 | |
| Record name | Norcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2921-13-3 | |
| Record name | Norcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a keto acid, using a reducing agent like sodium borohydride in the presence of a suitable solvent. The reaction conditions typically include maintaining a low temperature to control the stereochemistry and yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. These processes utilize metal catalysts, such as palladium or platinum, to facilitate the reduction of the precursor compound under controlled pressure and temperature conditions. The choice of catalyst and reaction parameters is crucial to achieving high yield and purity of the final product.
Analyse Chemischer Reaktionen
Hydrolysis and Degradation
2.1 Acidic Hydrolysis
Under reflux with concentrated HCl, the compound undergoes hydrolysis and rearrangement, forming γ-amino-β-hydroxy derivatives . This process involves:
-
Protonation of the amino group.
-
Intramolecular cyclization to a protonated oxirane.
-
Ring-opening by water or ammonia.
2.2 Thermal Stability
While direct data is limited, analogous PHAs degrade via:
Stereoselective Reactivity
3.1 Enantioselective Receptor Interactions
The (R)-enantiomer shows distinct bioactivity:
-
GABA<sub>C</sub> receptors : Full agonist (EC₅₀ = 300 μM), with R > S potency .
-
Carnitine analogs : Competes with carnitine in mitochondrial transport systems .
| Receptor | Activity (R-enantiomer) | Enantioselectivity (R/S) |
|---|---|---|
| GABA<sub>C</sub> | Full agonist | 2–3 fold higher potency |
| GABA<sub>B</sub> | Partial agonist | R > S |
3.2 Diastereoselective Modifications
-
Epoxide ring-opening : Azide attack on carbocations favors anti-addition due to steric hindrance, achieving 3:1 to 14:1 diastereomer ratios .
-
Phosphonate derivatives : Substituents at C3 and C4 direct nucleophilic attack to specific stereocenters .
Industrial-Scale Production
5.1 Reactive Distillation
Integrated processes enable continuous esterification and ethanol removal, improving yield (patent data) . Key parameters:
-
Temperature : 50–80°C.
-
Catalyst : Immobilized lipases or H₂SO₄.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
-
Drug Synthesis Intermediate :
- (R)-4-(Dimethylamino)-3-hydroxybutanoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules .
- Neuroprotective Agent :
-
Therapeutic Candidate for Metabolic Disorders :
- The compound plays a role in fatty acid metabolism by facilitating the transport of fatty acids into mitochondria for energy production. This property makes it a candidate for treating metabolic disorders and conditions related to energy expenditure .
This compound exhibits several biological activities:
- Fatigue Reduction : It has been studied for its potential to reduce exercise-induced fatigue, enhancing athletic performance .
- Metabolic Regulation : The compound is involved in critical biochemical pathways that regulate metabolism, making it significant for research in metabolic health .
-
Neuroprotective Effects :
- A study conducted on animal models demonstrated that administration of this compound led to improved memory retention and reduced oxidative stress markers associated with neurodegeneration .
-
Exercise Performance Enhancement :
- In a controlled trial with athletes, supplementation with this compound resulted in a statistically significant reduction in perceived fatigue during high-intensity workouts, suggesting its utility in sports nutrition .
Wirkmechanismus
The mechanism of action of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and dimethylamino groups enable the compound to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The following compounds share structural similarities with (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid but differ in substituents, stereochemistry, or functional groups:
Physicochemical Properties
- Polar Surface Area (PSA) and Solubility: The target compound has a PSA of 66.48 Ų due to its hydroxyl and dimethylamino groups, enhancing water solubility compared to non-polar analogs like 4-(Dimethylamino)butanoic Acid Hydrochloride (PSA: 40.62 Ų) . 4-Hydroxy-4-(pyridin-3-yl)butanoic Acid has higher hydrophilicity (PSA: 83.55 Ų) owing to the pyridine ring and additional hydroxyl group .
- Acidity/Basicity: The dimethylamino group in the target compound imparts weak basicity (pKa ~8.5), whereas (R)-3-Amino-4-(4-cyanophenyl)butanoic Acid Hydrochloride is strongly acidic due to the HCl salt (pKa ~2.5) .
Key Research Findings
- Chirality Matters: The (R)-enantiomer of 3-hydroxybutanoic acid derivatives shows distinct biological activity compared to the (S)-form. For example, (R)-3-Hydroxybutanoic Acid is a natural ketone body, while the (S)-enantiomer is metabolically inactive .
- Substituent Impact: Introduction of aromatic groups (e.g., cyanophenyl in ) reduces solubility but enhances receptor-binding specificity in drug design.
Biologische Aktivität
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid, commonly known as L-Norcarnitine, is an organic compound with significant biological activity. Its unique structure, characterized by a dimethylamino substitution and a hydroxyl group, influences its solubility and interaction with biological systems. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₆H₁₃N₁O₃
- Molecular Weight : 147.17 g/mol
- Solubility : Highly soluble in water, facilitating its use in various biological applications.
Biological Mechanisms
-
Fatty Acid Transport :
- This compound plays a crucial role in the transport of fatty acids into mitochondria, which is essential for energy production through fatty acid oxidation. This process is vital for maintaining cellular energy levels, especially during exercise or metabolic stress.
-
Neuroprotective Effects :
- Research indicates that this compound may possess neuroprotective properties. It has been studied for its potential to reduce oxidative stress and inflammation in neuronal cells, which could have implications for neurodegenerative diseases.
-
Exercise Performance Enhancement :
- Studies suggest that this compound may help enhance exercise performance by reducing fatigue and improving recovery times post-exercise. Its role in energy metabolism makes it a candidate for sports nutrition.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Fatty Acid Transport | Facilitates mitochondrial uptake of fatty acids for energy production | |
| Neuroprotection | Reduces oxidative stress and inflammation in neuronal cells | |
| Exercise Performance Enhancement | Decreases fatigue and improves recovery during physical exertion |
Case Studies
-
Neuroprotective Study :
- A study conducted on neuronal cell cultures demonstrated that treatment with this compound resulted in a significant reduction in markers of oxidative stress compared to untreated controls. This suggests a protective effect against neurodegeneration.
-
Exercise Performance Trial :
- In a randomized controlled trial involving athletes, supplementation with this compound showed improved endurance performance and reduced perceived exertion during high-intensity exercise sessions. Participants reported faster recovery times post-exercise, indicating the compound's potential benefits in sports medicine.
Structural Similarities and Comparisons
The biological activity of this compound can be compared to other similar compounds as shown below:
Table 2: Structural Comparisons
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (S)-4-Amino-3-hydroxybutanoic Acid | 7013-07-2 | 1.00 |
| (2S,3R)-rel-2-Amino-3-hydroxybutanoic Acid | 80-68-2 | 0.78 |
| (2R,3S)-2-Amino-3-hydroxybutanoic Acid | 632-20-2 | 0.78 |
| 2-Amino-3-hydroxybutanoic Acid | 7004-04-8 | 0.78 |
The unique dimethylamino substitution of this compound differentiates it from these structurally similar compounds, enhancing its solubility and biological activity.
Q & A
Q. What are the primary synthetic routes for (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid, and how do they ensure stereochemical control?
The synthesis of this compound involves stereoselective methods to achieve the correct (R)-configuration. Key approaches include:
- Asymmetric synthesis : Use of chiral catalysts (e.g., transition-metal complexes) to induce enantioselectivity during key bond-forming steps, ensuring >90% enantiomeric excess (ee) .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze racemic mixtures, isolating the (R)-enantiomer with high purity (e.g., 98% ee achieved using immobilized Candida antarctica lipase) .
- Fermentation : Engineered microbial strains (e.g., Escherichia coli) produce the compound via biosynthetic pathways, optimized for high yields (up to 15 g/L in fed-batch cultures) .
Q. How does this compound modulate GABAergic neurotransmission in neurological studies?
The compound acts as a GABA analogue , binding to GABAB receptors and GABA transporters (GATs) to enhance inhibitory signaling. Key findings include:
- Epilepsy models : Reduces seizure frequency by 40–60% in rodent models when co-administered with valproate, attributed to synergistic suppression of neuronal hyperexcitability .
- Subtype selectivity : Demonstrates preferential inhibition of mGAT3/4 (pIC50 ≈ 3.5–3.6) over mGAT1, minimizing off-target effects in cortical neurons .
Q. What analytical techniques are critical for confirming the enantiomeric purity of synthesized this compound?
- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers (resolution factor >1.5) .
- NMR spectroscopy : <sup>1</sup>H-NMR with chiral shift reagents (e.g., Eu(hfc)3) to distinguish diastereomeric complexes .
- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
Advanced Research Questions
Q. How can researchers optimize inhibitory selectivity of derivatives toward specific GABA transporter subtypes (e.g., mGAT3/4 vs. mGAT1)?
Structural modifications to the parent compound enhance selectivity:
- Alkyl chain elongation : Adding a butyl group to the amino moiety increases mGAT3/4 affinity by 2-fold while reducing mGAT1 binding (e.g., 4-(butylamino)-3-hydroxybutanoic acid, pIC50 = 3.59 vs. 3.42 for mGAT3/4 and mGAT1, respectively) .
- Stereochemical tuning : (S)-enantiomers of analogs show reduced activity, emphasizing the need for strict (R)-configuration retention .
- In silico docking : Molecular dynamics simulations identify key residues (e.g., Tyr147 in mGAT3) for targeted interactions .
Q. What experimental strategies resolve discrepancies in reported pharmacological activities across studies?
Discrepancies often arise from variations in:
- Enantiomeric purity : Impurities >5% ee can skew dose-response curves. Validate purity via chiral HPLC before assays .
- Assay conditions : Buffer composition (e.g., Na<sup>+</sup>/K<sup>+</sup> ratios) impacts GAT activity. Standardize protocols using HEK293 cells expressing homogeneous GAT subtypes .
- Animal models : Strain-specific GABA receptor expression (e.g., Sprague-Dawley vs. Wistar rats) alters efficacy. Use transgenic models with humanized GATs for translational relevance .
Q. How can metabolic stability be assessed in preclinical models to improve bioavailability?
- In vitro assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2). For this compound, t1/2 = 2.1 hrs in human microsomes, indicating moderate stability .
- Mass spectrometry : Track deuterated analogs in plasma to quantify first-pass metabolism .
- Prodrug design : Esterification of the carboxyl group increases oral bioavailability by 3-fold in murine models .
Q. What computational methods support rational design of derivatives with improved blood-brain barrier (BBB) permeability?
- QSAR modeling : Correlate logP (optimal range: 0.5–1.5) and polar surface area (<90 Ų) with BBB penetration .
- Molecular dynamics : Simulate interactions with P-glycoprotein to avoid efflux. Derivatives with reduced hydrogen-bond donors (≤2) show 70% higher brain uptake .
Methodological Considerations
- Data contradiction analysis : Use meta-analysis frameworks to harmonize results from disparate studies, adjusting for variables like species, dosing, and purity .
- Experimental design : For in vivo neuropharmacology, employ crossover studies to control inter-subject variability, with washout periods ≥5 half-lives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
